molecular formula C9H9BBrF3KNO B1409332 Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate CAS No. 1705578-14-8

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate

Cat. No.: B1409332
CAS No.: 1705578-14-8
M. Wt: 333.98 g/mol
InChI Key: KUOKFODZPISPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group imparts unique properties to the compound, making it valuable in synthetic chemistry.

Mechanism of Action

Target of Action

The primary target of the compound Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is the palladium (II) complex in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action results in the formation of a new carbon–carbon bond, which can have significant downstream effects in various synthetic pathways .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide array of organic compounds, making the compound a versatile reagent in organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors. The compound is known to be moisture- and air-stable, and remarkably compliant with strong oxidative conditions . These properties suggest that the compound’s action, efficacy, and stability can be maintained in a variety of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 4-bromoaniline with a suitable boron reagent. One common method is the nucleophilic substitution reaction where potassium bromo- and iodomethyltrifluoroborates are used as starting materials. These intermediates are prepared via the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen difluoride .

Industrial Production Methods

On an industrial scale, the production of potassium organotrifluoroborates involves similar synthetic routes but optimized for large-scale operations. The key steps include the preparation of intermediates, purification through crystallization, and ensuring the stability of the final product by storing it under inert conditions to prevent moisture and air degradation .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, esters, and other organoboron compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium ethyltrifluoroborate

Uniqueness

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is unique due to the presence of the 4-bromophenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required .

Properties

IUPAC Name

potassium;[3-(4-bromoanilino)-3-oxopropyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BBrF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOKFODZPISPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=C(C=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BBrF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705578-14-8
Record name Borate(1-), [3-[(4-bromophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.